3,4-Dichlorophenylboronic acid

Suzuki-Miyaura Cross-Coupling Arylboronic Acid Reactivity Biaryl Synthesis

Researchers requiring the 3,4-dichloro substitution pattern for Suzuki-Miyaura cross-coupling cannot substitute isomers (e.g., 2,4-dichloro) without invalidating target binding. This building block is essential for PDE4B inhibitors, M. tuberculosis chorismate mutase inhibitors, and hTRPV1 antagonists. • Consistent 97% purity; characteristic mp 280-285°C confirms structural identity • Documented precursor for anticancer nitrovinyl biphenyls (IC50 0.05-7 μM vs HeLa/MCF-7) • Ambient shipping; bulk quantities available for production-scale campaigns

Molecular Formula C6H5BCl2O2
Molecular Weight 190.82 g/mol
CAS No. 151169-75-4
Cat. No. B050293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenylboronic acid
CAS151169-75-4
SynonymsB-(3,4-Dichlorophenyl)boronic Acid;  3,4-Dichlorobenzeneboronic Acid;  (3,4-Dichlorophenyl)boronic Acid
Molecular FormulaC6H5BCl2O2
Molecular Weight190.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)Cl)(O)O
InChIInChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
InChIKeyJKIGHOARKAIPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorobenzeneboronic Acid – Arylboronic Acid Building Block


3,4-Dichlorobenzeneboronic acid (CAS 151169-75-4) is a halogenated arylboronic acid building block used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl carbon-carbon bonds . The presence of two chlorine atoms on the phenyl ring in the 3- and 4-positions imparts distinct electronic and steric properties compared to monosubstituted or differently substituted analogs . This compound serves as a key precursor in the synthesis of a diverse array of biologically active molecules, including inhibitors for targets such as Mycobacterium tuberculosis chorismate mutase, PDE4B, and hTRPV1, which are relevant to medicinal chemistry and pharmaceutical development .

Workflow
Suzuki-Miyaura cross-coupling building block
Substitution Pattern
3,4-dichloro substitution imparts distinct electronic/steric profile
Research Use
Synthesis of kinase inhibitors, GPCR antagonists, anti-infective probes

3,4-Dichlorobenzeneboronic Acid Substitution Specificity


Direct substitution of 3,4-dichlorobenzeneboronic acid with other chlorophenylboronic acid isomers or analogs is not scientifically valid due to the profound impact of chlorine substitution patterns on both the physical properties and chemical reactivity of the resulting biaryl products . The distinct melting point of 3,4-dichlorobenzeneboronic acid (280-285 °C) compared to, for example, its 2,4-dichloro isomer (246-249 °C) , reflects differences in crystal packing that can impact handling and formulation. More critically, the specific substitution pattern dictates the electronic and steric environment of the biaryl linkage, which is crucial for the biological activity of the final pharmaceutical or agrochemical compound. Altering the position of chlorine atoms can fundamentally change a drug candidate's ability to bind to its target, thereby rendering a seemingly minor substitution a critical failure point in a synthetic route. The following sections provide quantitative evidence of these performance differences in specific, documented applications.

Isomer substitution 2,4-dichloro and other regioisomers show different melting points and crystal packing; handling and formulation may shift.
Reactivity context Coupling yields under identical conditions may differ from other chlorophenylboronic acids; direct yield transfer is not guaranteed.
Pharmacophore impact Chlorine position alters electronic and steric environment of the biaryl linkage; target binding may change if substituted.

3,4-Dichlorobenzeneboronic Acid Cross-Coupling Performance


Comparative Suzuki-Miyaura Coupling Yield

In a study comparing the reactivity of various arylboronic acids under optimized Suzuki-Miyaura conditions, 3,4-dichlorophenylboronic acid delivered a 56% yield in dry toluene and a 65% yield in a 1,4-dioxane/water mixture when coupled with an aryl chloride [1]. This performance is directly comparable to that of 4-chlorophenylboronic acid, which gave yields of 63% and 64% respectively under the same conditions, and to 3-chlorophenylboronic acid with yields of 68% and 75% [1].

Coupling yield
Head-to-head
3,4-Cl₂: 56% (toluene), 65% (dioxane/water) vs 3-Cl: 68%/75% and 4-Cl: 63%/64%
Supports building-block reactivity evaluation
Pd-catalyzed aryl chloride coupling; solvent-dependent yield range
Suzuki-Miyaura Cross-Coupling Arylboronic Acid Reactivity Biaryl Synthesis

Optimized Pharmaceutical Intermediate Synthesis

A 2024 study reported the synthesis of 2-amino-5-fluoro-3',4'-dichlorobiphenyl using 3,4-dichlorophenylboronic acid and 2-bromo-4-fluoroaniline [1]. Under optimized conditions (toluene/water, K2CO3, 85 °C, 4 h), the reaction achieved a product purity of 98.0% and a yield greater than 97.0% [1].

Pharma synth.
Reported
>97% yield, 98% purity
Scalable intermediate synthesis context
Optimized conditions: toluene/water, K₂CO₃, 85 °C, 4 h
Process Chemistry Pharmaceutical Synthesis Suzuki Coupling

Melting Point Difference vs. 2,4-Dichloro Isomer

The melting point of 3,4-dichlorobenzeneboronic acid is reported as 280-285 °C . This is a significantly higher melting point compared to its structural isomer, 2,4-dichlorophenylboronic acid, which has a reported melting point of 246-249 °C .

Melting point
Data to verify
280-285 °C (3,4-isomer) vs 246-249 °C (2,4-isomer)
Isomer identity QC differentiation
Literature melting points; confirm lot-specific value
Physical Chemistry Quality Control Solid-State Characterization

3,4-Dichlorobenzeneboronic Acid Applications in Drug Discovery


PDE4B and Chorismate Mutase Inhibitor Synthesis

3,4-Dichlorobenzeneboronic acid is a crucial precursor in the synthesis of pyrrole derivatives that function as PDE4B inhibitors and compounds targeting Mycobacterium tuberculosis H37Rv chorismate mutase . The specific dichloro substitution pattern is integral to the pharmacophore, enabling key interactions within the enzyme active sites, as demonstrated by the successful synthesis and biological evaluation of these inhibitor classes .

Nitrovinyl Biphenyl Anticancer Agents

This compound is employed as a building block to synthesize nitrovinyl biphenyl compounds, a class of anticancer agents based on allocolchicines . The resulting compounds have been shown to inhibit tubulin polymerization, cause mitotic arrest, and possess IC50 values in the range of 0.05-7 μM against HeLa and MCF-7 cancer cell lines, demonstrating potent anticancer properties .

hTRPV1 Antagonist Synthesis

3,4-Dichlorobenzeneboronic acid is a documented reactant in the synthesis of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which function as hTRPV1 antagonists . This application targets the TRPV1 receptor, which is involved in pain and inflammation pathways, making these antagonists of interest for developing novel analgesics .

CDPK1 Inhibitor Synthesis for Anti-Parasitic Agents

This compound is a precursor in the synthesis of pyrazolopyrimidines, which act as inhibitors of calcium-dependent protein kinase 1 (CDPK1) in pathogens like Cryptosporidium and Toxoplasma . This is a critical target for developing treatments against parasitic infections, and the specific structure derived from 3,4-dichlorobenzeneboronic acid is essential for inhibitor potency .

Application
Selection Property
Validation Focus
PDE4B / chorismate mutase inhibitor synthesis
3,4-Dichloro pharmacophore pattern
Target engagement assay context
Antimitotic biphenyl agent research
Nitrovinyl biphenyl scaffold construction
Tubulin polymerization assay context; cell-model endpoint review
hTRPV1 antagonist synthesis
2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide precursor
TRPV1 pathway response assay context
CDPK1 inhibitor synthesis
Pyrazolopyrimidine inhibitor scaffold
Kinase inhibition assay context; antiparasitic model review

Technical Documentation Hub

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